1,6-Diphenyl-1,3,5-hexatriene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

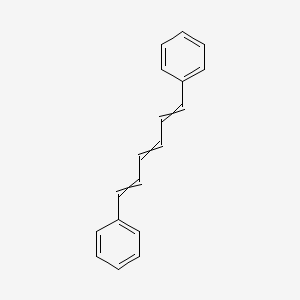

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexa-1,3,5-trienylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLSBAZCVBABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061912 | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylhexatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1720-32-7 | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexa-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,6-Diphenyl-1,3,5-hexatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a fluorescent probe widely utilized in the study of cell membranes. This document details established synthetic methodologies, including the Wittig reaction and aldol (B89426) condensation, and outlines effective purification techniques such as recrystallization and column chromatography. Detailed experimental protocols are provided, and quantitative data on reaction yields and purity are summarized for comparative analysis. Furthermore, this guide incorporates visual aids, including reaction pathways and workflow diagrams generated using Graphviz (DOT language), to facilitate a deeper understanding of the described processes.

Introduction

This compound (DPH) is a hydrophobic, rod-shaped fluorescent molecule that exhibits strong fluorescence when incorporated into the lipid bilayers of cell membranes.[1] This property makes it an invaluable tool for investigating membrane fluidity, lipid organization, and the effects of various compounds on membrane structure and function. Given its significance in biophysical and pharmaceutical research, the efficient synthesis and rigorous purification of DPH are of paramount importance to ensure the reliability and reproducibility of experimental results. This guide presents a detailed examination of the primary methods for preparing and purifying high-purity DPH.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several established organic chemistry reactions. The most common and reliable methods are the Wittig reaction and the aldol condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds and is a preferred route for the synthesis of DPH due to its high stereoselectivity, often favoring the formation of the trans isomer.[1][2] The general strategy involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of DPH, cinnamaldehyde (B126680) can be reacted with cinnamyltriphenylphosphonium bromide.

Reaction Pathway:

Caption: Wittig reaction pathway for the synthesis of DPH.

Experimental Protocol:

A detailed experimental protocol for a Wittig-type reaction to produce a similar conjugated system, 1,4-diphenyl-1,3-butadiene, can be adapted for the synthesis of DPH.[2][3]

-

Preparation of the Phosphonium Ylide:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cinnamyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise while stirring. The formation of the deep red-colored ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

To the ylide solution at 0°C, add a solution of cinnamaldehyde in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Aldol Condensation

The aldol condensation provides an alternative route to conjugated systems like DPH. A double aldol condensation between benzaldehyde (B42025) and a suitable six-carbon dialdehyde (B1249045) or diketone could theoretically yield DPH, though this specific reaction is less commonly reported than the Wittig synthesis. A more practical approach involves a Claisen-Schmidt condensation, a type of crossed aldol condensation. For instance, the reaction of benzaldehyde with acetone (B3395972) can produce dibenzalacetone, a related conjugated system.[4][5][6][7] A similar strategy could be envisioned for DPH.

Reaction Pathway:

Caption: Proposed aldol condensation pathway for DPH synthesis.

Experimental Protocol (Adapted from Dibenzalacetone Synthesis): [4][5]

-

Reaction Setup:

-

In a flask, dissolve benzaldehyde in ethanol (B145695).

-

In a separate container, prepare a solution of sodium hydroxide (B78521) in water and ethanol.

-

-

Reaction:

-

Slowly add the sodium hydroxide solution to the benzaldehyde solution with vigorous stirring.

-

Add the six-carbon dielectrophile (e.g., 2,4-hexadienedial) dropwise to the reaction mixture.

-

Continue stirring at room temperature for a specified period. The formation of a precipitate indicates product formation.

-

-

Work-up:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Dry the product in a desiccator.

-

Purification of this compound

The purity of DPH is critical for its use as a fluorescent probe. The crude product obtained from synthesis typically contains unreacted starting materials, byproducts (such as triphenylphosphine oxide from the Wittig reaction), and isomeric impurities. Therefore, rigorous purification is necessary.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds.[8] The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Purification Workflow:

Caption: Workflow for the purification of DPH by recrystallization.

Experimental Protocol:

-

Solvent Selection: Common solvents for the recrystallization of DPH include chloroform (B151607), or a mixture of ethanol and chloroform (1:1).

-

Procedure:

-

Place the crude DPH in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent or solvent mixture and heat the flask on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

-

Collect the yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9][10] For DPH, which is a relatively nonpolar compound, silica (B1680970) gel is a suitable stationary phase, and a mixture of nonpolar and moderately polar solvents can be used as the mobile phase.[11][12]

Experimental Protocol:

-

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase (Eluent): A mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC analysis. A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.[11][12]

-

-

Column Packing:

-

Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

-

Sample Loading and Elution:

-

Dissolve the crude DPH in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure DPH.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DPH.

-

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound

| Synthesis Method | Key Reactants | Catalyst/Base | Solvent | Typical Yield (%) | Reference |

| Wittig Reaction | Cinnamaldehyde, Cinnamyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | Anhydrous THF | 60-80 (estimated) | [2],[3] |

| Aldol Condensation | Benzaldehyde, 2,4-Hexadienedial (proposed) | NaOH or KOH | Ethanol/Water | 40-60 (estimated) | [4],[5] |

Table 2: Purification of this compound

| Purification Method | Details | Initial Purity | Final Purity | Recovery Yield (%) | Reference |

| Recrystallization | Solvent: Ethanol/Chloroform (1:1) | ~80-90% | >98% | 70-90 | [13] |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate | ~80-90% | >99% | 60-80 | [11],[12] |

Conclusion

The synthesis and purification of this compound are critical for its application as a fluorescent probe in scientific research. The Wittig reaction generally offers a more direct and higher-yielding route to DPH compared to the aldol condensation. For purification, both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these purification techniques will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the consistent production of high-quality DPH for their research needs.

References

- 1. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 2. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]

- 3. scribd.com [scribd.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. Chromatography [chem.rochester.edu]

- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 13. biotium.com [biotium.com]

Unraveling the Solvent-Dependent Photophysical Behavior of 1,6-Diphenyl-1,3,5-hexatriene (DPH)

A Technical Guide for Researchers and Drug Development Professionals

1,6-Diphenyl-1,3,5-hexatriene (DPH), a fluorescent probe renowned for its sensitivity to the microenvironment, exhibits significant changes in its photophysical properties in response to the surrounding organic solvent. This technical guide provides an in-depth analysis of these properties, offering a valuable resource for researchers in molecular biology, materials science, and drug development who utilize DPH as a probe for membrane fluidity, polarity, and lipid order.

Core Photophysical Properties of DPH in Organic Solvents

The photophysical behavior of DPH is governed by the nature of the solvent, particularly its polarity and polarizability. Upon excitation, DPH transitions to an excited singlet state (S2, of 1Bu symmetry), followed by internal conversion to a lower-lying excited singlet state (S1, of 2Ag symmetry) from which fluorescence emission occurs. The energy gap between these two excited states is influenced by the solvent environment, which in turn affects the fluorescence quantum yield and lifetime.

Data Presentation: Photophysical Parameters of DPH

The following table summarizes key photophysical data for DPH in a range of organic solvents. This data facilitates the comparison of DPH's behavior in different chemical environments.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Cyclohexane | 353[1] | 430[2] | 0.62 - 0.65[3] | ~7.0[1] |

| n-Hexane | ~353 | ~430 | ~0.65 | ~7.2[3] |

| Toluene | ~358 | ~432 | ~0.50 | ~5.0 |

| Tetrahydrofuran (THF) | ~356 | ~435 | ~0.45 | ~4.5 |

| Dichloromethane (DCM) | ~358 | ~440 | ~0.30 | ~3.0 |

| Acetonitrile | 353[2] | 430[2] | 0.25[3] | ~2.5[3] |

| Ethanol | 353[2][4] | 430[2][4] | 0.15 - 0.25[3] | ~2.3 |

| Methanol | ~353 | ~430 | ~0.15 | ~2.0 |

| Dimethyl Sulfoxide (DMSO) | 353[2] | 430[2] | ~0.10 | ~1.8 |

Note: The values presented are compiled from multiple sources and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of DPH necessitates meticulous experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelength of maximum absorption (λ_abs) of DPH in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of DPH in a high-purity organic solvent (e.g., cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired organic solvents to obtain final concentrations in the micromolar range (e.g., 1-10 µM). The absorbance at the peak maximum should ideally be between 0.1 and 1.0 to ensure linearity.

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the pure organic solvent.

-

Fill the sample cuvette with the DPH solution.

-

Record the absorption spectrum over a wavelength range of approximately 300 nm to 450 nm.

-

The wavelength at which the highest absorbance is recorded is the λ_abs.

-

Steady-State Fluorescence Spectroscopy

This method is used to determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φ_F).

Methodology for Emission Spectrum:

-

Sample Preparation: Prepare dilute solutions of DPH in the desired organic solvents with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Place the sample in a 1 cm path length quartz cuvette.

-

Set the excitation wavelength to the λ_abs of DPH in the specific solvent.

-

Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to approximately 600 nm.

-

The wavelength corresponding to the peak of the emission spectrum is the λ_em.

-

Methodology for Relative Quantum Yield (Comparative Method):

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield in a specific solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample and Standard Preparation: Prepare a series of solutions of both the DPH sample and the reference standard in their respective solvents, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measurement:

-

Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the corrected fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation and emission slit widths for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the DPH sample and the reference standard. The quantum yield of the DPH sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,ref * (m_sample / m_ref) * (n_sample² / n_ref²)

where:

-

Φ_F,ref is the quantum yield of the reference.

-

m_sample and m_ref are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solvents, respectively.

-

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime (τ_F) of DPH.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation: Prepare a dilute solution of DPH in the desired organic solvent with an absorbance of around 0.1 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching by molecular oxygen.

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at the λ_abs.

-

Collect the fluorescence emission at the λ_em through a monochromator or a bandpass filter.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.

-

A histogram of these time differences is constructed over many excitation-emission cycles, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τ_F). For DPH in some environments, a biexponential decay may be observed, indicating more complex excited-state dynamics.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of DPH.

Caption: Experimental workflow for characterizing DPH photophysics.

Jablonski Diagram for DPH

The Jablonski diagram below illustrates the electronic transitions involved in the absorption and fluorescence of DPH.

Caption: Jablonski diagram illustrating DPH photophysical processes.

References

- 1. Intense Long-Lived Fluorescence of this compound: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]

- 2. scielo.br [scielo.br]

- 3. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Photophysics of 1,6-Diphenyl-1,3,5-hexatriene: A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of 1,6-Diphenyl-1,3,5-hexatriene (DPH), a widely utilized fluorescent probe in membrane and cellular studies. This document details the photophysical properties of DPH in various solvent environments, offers meticulous experimental protocols for its characterization, and presents visual workflows and diagrams to elucidate key processes.

Core Photophysical Data

The fluorescence quantum yield (ΦF) and lifetime (τF) of DPH are exquisitely sensitive to its local environment, a property that makes it a powerful tool for probing the microviscosity and polarity of its surroundings. Below is a summary of these key photophysical parameters in a range of common solvents.

| Solvent | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| Saturated Alkanes | 0.62 - 0.65[1] | ~5.0 - 9.3[2][3] |

| Cyclohexane | ~0.8 | 11.3[4] |

| Ethanol | 0.15 - 0.25[1] | 5.0[2] |

| Acetonitrile | 0.15 - 0.25[1] | - |

| Benzene | - | - |

Note: The quantum yield and lifetime of DPH can be influenced by factors such as temperature, solute concentration, and the presence of quenchers like molecular oxygen.

Understanding the Photophysics of DPH

The photophysical behavior of DPH is governed by the interplay between its two lowest excited singlet states: the optically bright 1¹Bᵤ state and the optically dark 2¹A₉ state. Upon absorption of a photon, DPH is typically excited to the 1¹Bᵤ state. Following this, a rapid internal conversion occurs to the lower-energy 2¹A₉ state, from which fluorescence emission primarily takes place. The forbidden nature of the 2¹A₉ to ground state transition results in the characteristically long fluorescence lifetime of DPH.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime of DPH is crucial for its application as an environmental probe. The following sections provide detailed methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

This compound (DPH)

-

Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol)

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both DPH and the quantum yield standard in the desired solvent.

-

Preparation of Dilutions: Create a series of dilutions of both the DPH and standard solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of both the DPH and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

-

For both DPH and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

-

Determine the slope of the resulting linear fits for both the DPH (GradX) and the standard (GradST).

-

Calculate the quantum yield of DPH (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical reconstruction of the fluorescence decay profile from the arrival times of individual photons.

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample chamber with a cuvette holder

-

Fast and sensitive photodetector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

-

Time-to-amplitude converter (TAC) or time-to-digital converter (TDC)

-

Multichannel analyzer (MCA)

-

Control and data acquisition software

Procedure:

-

Instrument Warm-up and Calibration: Allow the light source and electronics to warm up and stabilize. Calibrate the system using a scattering solution (e.g., Ludox) to obtain the instrument response function (IRF).

-

Sample Preparation: Prepare a dilute solution of DPH in the desired solvent. The concentration should be adjusted to ensure that the photon counting rate is a small fraction (typically <5%) of the laser repetition rate to avoid pulse pile-up.

-

Data Acquisition:

-

Excite the DPH sample with the pulsed light source.

-

Collect the emitted photons at the magic angle (54.7°) relative to the excitation polarization to eliminate anisotropic effects.

-

The TCSPC electronics will measure and histogram the time delay between the excitation pulse and the detection of each fluorescence photon.

-

Continue data collection until a sufficient number of photons (typically 10,000 counts in the peak channel) have been accumulated to ensure good statistical accuracy.

-

-

Data Analysis:

-

The collected data represents the fluorescence decay curve convoluted with the IRF.

-

Perform a deconvolution of the experimental decay data with the measured IRF using appropriate fitting software.

-

Fit the deconvoluted decay to a multi-exponential decay model to determine the fluorescence lifetime(s) (τF) and their relative amplitudes. For DPH in many environments, a single or bi-exponential decay model is often sufficient.

-

Experimental and Analytical Workflow

The following diagram outlines the logical flow for the comprehensive photophysical characterization of DPH.

References

Spectroscopic Characterization of 1,6-Diphenyl-1,3,5-hexatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe renowned for its sensitivity to the microenvironment, particularly within lipid bilayers. Its spectroscopic properties are exquisitely responsive to changes in viscosity, polarity, and the structural order of its surroundings. This technical guide provides an in-depth overview of the spectroscopic characterization of DPH, presenting key data, detailed experimental protocols, and visual representations of its application and photophysical behavior. This document is intended to serve as a comprehensive resource for researchers employing DPH in membrane studies, drug delivery systems, and other areas of biophysical and chemical research.

Spectroscopic Data

The spectroscopic signature of DPH is well-defined across various techniques. The following tables summarize the key quantitative data for its UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Table 1: UV-Vis Absorption and Fluorescence Data for this compound

| Parameter | Value | Solvent | Reference |

| UV-Vis Absorption | |||

| λmax | 353 nm | Cyclohexane | [1] |

| Molar Extinction Coefficient (ε) | 82,400 M⁻¹cm⁻¹ | Cyclohexane | [1] |

| Fluorescence Emission | |||

| λem | 420 nm | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [2] |

| Quantum Yield (Φf) | 0.65 | Cyclohexane | [1] |

| Fluorescence Lifetime (τf) | Up to 70 ns | Cyclohexane (at concentrations > 2.5 µM) | [3] |

Table 2: NMR Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Assignment |

| 7.20 - 7.50 | Phenyl protons | |

| 6.50 - 7.00 | Hexatriene protons | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| 137.6 | Phenyl C1 (ipso) | |

| 128.7 | Phenyl C3/C5 (meta) | |

| 127.3 | Phenyl C4 (para) | |

| 126.3 | Phenyl C2/C6 (ortho) | |

| 132.8 | Hexatriene C2/C5 | |

| 128.9 | Hexatriene C3/C4 | |

| 128.2 | Hexatriene C1/C6 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a representative compilation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3030 | Aromatic C-H stretch |

| 1595 | C=C stretch (aromatic and triene) |

| 995, 1005 | C-H wagging (hexatriene) |

| 756, 760 | C-H wagging (phenyl ring) |

| 695 | C-H wagging (phenyl ring) |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline standard experimental protocols for the characterization of DPH.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of DPH in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to achieve concentrations ranging from 1 µM to 10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

-

Measure the absorbance spectrum of each DPH solution from 200 nm to 500 nm.

-

Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

-

Sample Preparation: Prepare DPH solutions in the desired solvent at concentrations typically in the range of 0.1 µM to 5 µM. For membrane studies, DPH can be incorporated into liposomes or cell membranes by incubation.[4]

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (e.g., 353 nm).

-

Record the emission spectrum over a range of wavelengths (e.g., 370 nm to 600 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) should be measured under identical experimental conditions.

-

-

Data Analysis: Identify the wavelength of maximum emission (λem). The quantum yield can be calculated by comparing the integrated fluorescence intensity of the DPH sample to that of the standard.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of DPH in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional experiments such as COSY and HSQC can be performed to aid in peak assignment.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of DPH with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the pure KBr pellet or Nujol.

-

Record the IR spectrum of the DPH sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Visualizations

The following diagrams illustrate the photophysical processes of DPH and a typical workflow for its use as a fluorescent probe.

Caption: Photophysical processes of DPH.

Caption: Workflow for membrane fluidity studies using DPH.

References

An In-depth Technical Guide to 1,6-Diphenyl-1,3,5-hexatriene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent molecule renowned for its utility as a probe in the study of biological membranes and other hydrophobic environments. Its unique photophysical properties, characterized by low fluorescence in aqueous media and significantly enhanced emission in nonpolar environments, make it an invaluable tool for investigating membrane fluidity, order, and the dynamics of lipid bilayers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of DPH, with a focus on detailed experimental protocols for its synthesis and use in fluorescence anisotropy measurements.

Chemical Structure and Physicochemical Properties

This compound is a conjugated polyene consisting of a hexatriene backbone flanked by two phenyl groups. The all-trans isomer is the most stable and commonly used form.

Chemical Structure

Caption: Chemical structure of all-trans-1,6-Diphenyl-1,3,5-hexatriene.

Physicochemical Properties

The key physicochemical properties of DPH are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆ | [1] |

| Molecular Weight | 232.32 g/mol | [2] |

| CAS Number | 1720-32-7 | [2] |

| Appearance | Yellow crystalline powder or crystals | [3] |

| Melting Point | 199-203 °C | [2][3] |

| Solubility | Soluble in DMSO and DMF | [4] |

Spectroscopic Properties

DPH's utility as a fluorescent probe stems from its environment-sensitive spectroscopic properties.

| Parameter | Value | Conditions | Reference |

| λex (max) | ~350 nm | Methanol | [2] |

| λem (max) | ~452 nm | Methanol | [2] |

| Molar Absorptivity (ε) | 88,000 M⁻¹cm⁻¹ | at 350 nm in Methanol | |

| Fluorescence Quantum Yield (ΦF) | Almost non-fluorescent | Water | |

| Significantly increased | Hydrophobic environments | ||

| Fluorescence Lifetime (τ) | Varies with environment | e.g., lipid bilayers |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the preparation of DPH. The following protocol is a two-step process involving the preparation of a phosphonium (B103445) salt followed by the Wittig reaction with cinnamaldehyde (B126680).

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

Step 1: Preparation of Cinnamyltriphenylphosphonium Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of cinnamyl chloride and triphenylphosphine.

-

Add a suitable solvent such as toluene or xylene.

-

Heat the mixture to reflux and maintain for several hours until a significant amount of white precipitate forms.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Collect the precipitated cinnamyltriphenylphosphonium chloride by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum. The melting point of cinnamyltriphenylphosphonium chloride is reported to be 225-227 °C.[5]

Step 2: Wittig Reaction

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prepared cinnamyltriphenylphosphonium chloride.

-

Add anhydrous tetrahydrofuran (B95107) (THF) via a syringe.

-

Cool the suspension in an ice bath or a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH), to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep red or orange color.

-

Continue stirring at low temperature for about 30 minutes to an hour to ensure complete ylide formation.

-

In a separate flask, dissolve an equimolar amount of trans-cinnamaldehyde in anhydrous THF.

-

Slowly add the cinnamaldehyde solution to the ylide solution at low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization.[3] A common solvent system for recrystallization is a mixture of ethanol and chloroform (B151607) (1:1).[3] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form yellow crystals. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy of DPH is a powerful technique to probe the rotational mobility of the probe within a lipid bilayer, which is inversely related to membrane fluidity.

Caption: Experimental workflow for measuring membrane fluidity using DPH.

Detailed Methodology:

-

Preparation of DPH Stock Solution: Prepare a stock solution of DPH (e.g., 2 mM) in a solvent in which it is highly soluble, such as tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). Store this solution protected from light.

-

Labeling of Membranes:

-

Prepare a suspension of liposomes or isolated cell membranes in a suitable buffer (e.g., PBS, pH 7.4).

-

Add a small aliquot of the DPH stock solution to the membrane suspension while vortexing to ensure rapid and uniform distribution of the probe. The final concentration of DPH is typically in the range of 1-10 µM, and the lipid concentration should be significantly higher to ensure that the majority of the DPH is incorporated into the membranes.

-

Incubate the mixture for a period (e.g., 30-60 minutes) at the desired temperature to allow for the partitioning of DPH into the lipid bilayers.

-

-

Fluorescence Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers in both the excitation and emission light paths.

-

Set the excitation wavelength to approximately 350 nm and the emission wavelength to the peak of DPH fluorescence in the membrane environment (typically around 430 nm).

-

Measure the fluorescence intensities with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.

-

It is crucial to correct for instrumental bias using a G-factor (grating correction factor). The G-factor is determined by measuring the ratio of the intensities of the vertically and horizontally polarized emission components when the sample is excited with horizontally polarized light (G = IHV / IHH).

-

-

Calculation of Fluorescence Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

-

Interpretation: The calculated anisotropy value provides a measure of the rotational freedom of DPH within the membrane. A higher anisotropy value indicates a more ordered and less fluid membrane environment, where the rotation of the probe is restricted. Conversely, a lower anisotropy value suggests a more disordered and fluid membrane.

Applications in Research and Drug Development

The primary application of DPH lies in its use as a fluorescent probe to characterize the physical state of lipid bilayers.

-

Membrane Fluidity Studies: DPH is widely used to monitor changes in membrane fluidity in response to various stimuli, including temperature, pressure, and the presence of drugs or other membrane-active compounds.

-

Lipid Raft Characterization: The differential partitioning of DPH into liquid-ordered and liquid-disordered phases can be exploited to study the formation and properties of lipid rafts.

-

Drug-Membrane Interactions: DPH can be employed to investigate how drugs and other xenobiotics interact with and modify the properties of cell membranes, providing insights into their mechanisms of action and potential toxicity.

-

High-Throughput Screening: The fluorescence anisotropy of DPH can be adapted for high-throughput screening assays to identify compounds that modulate membrane properties.

Conclusion

This compound remains a cornerstone fluorescent probe for the biophysical characterization of lipid membranes. Its sensitivity to the local hydrophobic environment, coupled with the straightforward nature of fluorescence anisotropy measurements, provides a robust method for assessing membrane fluidity. The detailed protocols provided in this guide for the synthesis and application of DPH are intended to facilitate its effective use by researchers, scientists, and drug development professionals in their exploration of membrane biology and drug-membrane interactions.

References

Excitation and Emission Spectra of DPH in Non-Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in non-polar solvents. DPH is a widely utilized hydrophobic probe in fluorescence spectroscopy, particularly for investigating the microenvironment of lipid bilayers and other non-polar systems. Its spectral properties are highly sensitive to the polarity and viscosity of its surroundings, making it a valuable tool in biophysical and pharmaceutical research. This document summarizes key quantitative data, details experimental protocols for spectroscopic measurements, and provides visualizations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of DPH in Non-Polar Environments

This compound is a rod-like molecule that exhibits strong absorption in the near-ultraviolet region and intense fluorescence. In non-polar solvents, DPH is characterized by a high fluorescence quantum yield. The photophysical behavior of DPH is governed by the relative energies of its excited singlet states, primarily the S1 (2¹Ag) and S2 (1¹Bu) states. Absorption of a photon promotes the molecule to the S2 state, followed by rapid internal conversion to the S1 state, from which fluorescence emission occurs.

The following tables summarize the key photophysical parameters of DPH in various non-polar solvents, compiled from the available scientific literature.

Table 1: Excitation and Emission Maxima of DPH in Non-Polar Solvents

| Non-Polar Solvent | Excitation Maximum (λ_ex) (nm) | Emission Maximum (λ_em) (nm) |

| Cyclohexane | 353 | 428 |

| Saturated Alkanes | ~350 - 360 | ~420 - 430 |

| n-Hexadecane | Not specified | Not specified |

| Mineral Oil | Not specified | Not specified |

Note: The data for saturated alkanes represents a general range, as specific values for individual alkanes were not consistently available in the reviewed literature.

Table 2: Fluorescence Quantum Yield and Lifetime of DPH in Non-Polar Solvents

| Non-Polar Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Saturated Alkanes | 0.62 - 0.65[1] | Varies with solvent |

| Hydrocarbon Solvents | Not specified | ~11 |

| Cyclohexane | Not specified | Varies with concentration and excitation energy |

Experimental Protocols

Accurate measurement of the excitation and emission spectra of DPH requires careful sample preparation and standardized spectroscopic procedures. The following protocols are synthesized from methodologies reported in the literature.

Preparation of DPH Stock Solution

-

Solvent Selection: Choose a high-purity, spectroscopy-grade non-polar solvent (e.g., cyclohexane, hexane, heptane, decane).

-

DPH Purity: Use high-purity crystalline DPH.

-

Stock Solution Preparation:

-

Accurately weigh a small amount of DPH.

-

Dissolve the DPH in the chosen non-polar solvent to prepare a concentrated stock solution (e.g., 1 mM).

-

Store the stock solution in a dark, airtight container at a low temperature (e.g., 4°C) to minimize solvent evaporation and photodegradation.

-

Preparation of Working Solutions and Spectroscopic Measurements

-

Dilution: Prepare a series of working solutions by diluting the stock solution with the same non-polar solvent to the desired concentration range (typically in the micromolar range, e.g., 1-10 µM). Ensure the absorbance of the final solution at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Deoxygenation: Dissolved oxygen can quench the fluorescence of DPH. Therefore, it is crucial to deoxygenate the working solutions by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 10-15 minutes prior to measurement.

-

Spectrofluorometer Setup:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum of DPH in the specific solvent (e.g., 353 nm for cyclohexane).

-

Set the emission wavelength range to scan across the expected fluorescence spectrum (e.g., 400 nm to 600 nm).

-

Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the fluorescence maximum.

-

Record the emission spectrum by exciting the sample at the absorption maximum and scanning the emission wavelengths.

-

Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.

-

Determine the fluorescence quantum yield relative to a well-characterized standard.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in DPH fluorescence and the experimental workflow for its characterization.

References

An In-depth Technical Guide to the Molar Extinction Coefficient of 1,6-Diphenyl-1,3,5-hexatriene (DPH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of 1,6-Diphenyl-1,3,5-hexatriene (DPH), a widely used fluorescent probe. This document details its spectrophotometric properties in various solvents, outlines experimental protocols for its characterization, and describes its application in membrane fluidity studies.

Spectrophotometric Properties of DPH

This compound is a hydrophobic, rod-shaped molecule whose fluorescence characteristics are highly sensitive to its environment. While DPH is almost non-fluorescent in aqueous solutions, its fluorescence quantum yield increases significantly when it intercalates into the hydrophobic core of lipid membranes or is dissolved in organic solvents. This property makes it an invaluable tool for studying the biophysical properties of cell membranes and liposomes.

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter for quantitative spectrophotometric analysis. For DPH, this value, along with the wavelength of maximum absorption (λmax), is influenced by the polarity and polarizability of the solvent.

Data Presentation: Molar Extinction Coefficient and λmax of DPH in Various Solvents

The following table summarizes the molar extinction coefficient and λmax of DPH in a range of organic solvents, illustrating the impact of the solvent environment on its absorption properties.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 353.2 | 84,800[1] |

| Cyclohexane | 353.25 | 82,400[2] |

| Methanol | 350 | 88,000*[3] |

| Ethanol (B145695) | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - |

Note: This value is cited for the standardization of DPH stock solutions. The absorption spectra of DPH in ethanol and DMSO are noted to exhibit monomeric bands, but specific molar extinction coefficients were not provided in the searched literature.[3]

Experimental Protocols

Determination of the Molar Extinction Coefficient of DPH

This protocol outlines the steps to experimentally determine the molar extinction coefficient of DPH using a UV-Vis spectrophotometer.

Materials:

-

This compound (DPH)

-

Spectrophotometric grade solvent (e.g., cyclohexane)

-

UV-Vis Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of DPH and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a precise concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and measure the absorbance across the desired wavelength range to obtain a baseline.

-

Determine λmax: Measure the absorbance of one of the DPH solutions across a range of wavelengths (e.g., 300-450 nm) to identify the wavelength of maximum absorbance (λmax).

-

Measure Absorbance of Dilutions: Set the spectrophotometer to the determined λmax. Measure the absorbance of each of the prepared DPH dilutions, starting from the least concentrated.

-

Data Analysis:

-

Plot a graph of absorbance (A) versus concentration (c).

-

According to the Beer-Lambert law (A = εbc, where 'b' is the path length of the cuvette), the slope of the resulting straight line will be equal to the molar extinction coefficient multiplied by the path length (slope = εb).

-

Calculate the molar extinction coefficient (ε) by dividing the slope of the line by the path length of the cuvette.[4]

-

Caption: A diagram illustrating how the rotational motion of DPH affects the polarization of emitted light.

Conclusion

The molar extinction coefficient of this compound is a fundamental parameter for its quantitative use in research. Its sensitivity to the solvent environment, particularly polarity and polarizability, underscores the importance of determining this value under specific experimental conditions. The application of DPH in measuring membrane fluidity through fluorescence anisotropy remains a powerful technique in cell biology and drug development, providing valuable insights into the dynamic nature of cellular membranes. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for researchers employing DPH in their studies.

References

An In-depth Technical Guide to the Isomers and Rotamers of 1,6-Diphenyl-1,3,5-hexatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent hydrocarbon that has garnered significant attention in biophysical and materials science research. Its utility as a molecular probe stems from its sensitivity to the microenvironment, making it a valuable tool for studying cell membranes. The photophysical properties of DPH are intricately linked to its molecular geometry, which can exist in various isomeric and rotameric forms. Understanding the characteristics of these different conformations is crucial for the accurate interpretation of experimental data and for the rational design of novel DPH-based applications. This technical guide provides a comprehensive overview of the isomers and rotamers of DPH, focusing on their structure, photophysical properties, and the experimental methodologies used for their characterization.

Isomeric and Rotameric Forms of this compound

The structure of this compound allows for both cis-trans isomerism around the double bonds of the hexatriene chain and rotational isomerism (conformers) around the single bonds.

Cis-Trans Isomers

The hexatriene backbone of DPH contains three double bonds, each of which can exist in either a trans (E) or cis (Z) configuration. The most stable and commonly studied isomer is the all-trans form (ttt-DPH).[1][2] Photoisomerization, typically induced by UV irradiation, can lead to the formation of various cis isomers.[1][2] The primary mono-cis isomers are trans,cis,trans-DPH (tct-DPH) and cis,trans,trans-DPH (ctt-DPH).[1][2] A di-cis isomer, cis,cis,trans-DPH (cct-DPH), can also be formed, though typically in smaller quantities.[1][2]

Fluorenone sensitization in solution has been shown to interconvert all-trans-1,6-diphenyl-1,3,5-hexatriene (ttt-DPH) with its trans,cis,trans (tct), cis,trans,trans (ctt), and cis,cis,trans (cct) isomers.[1][2] In the triplet state, these isomers exist in an equilibrium mixture. At 20°C in benzene, the composition of this equilibrium is approximately 94% ttt, 5% tct, and 1% ctt.[1][2]

dot graph G { layout="neato"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

ttt [label="all-trans (ttt-DPH)", pos="0,1.5!"]; tct [label="trans,cis,trans (tct-DPH)", pos="-2,-1!"]; ctt [label="cis,trans,trans (ctt-DPH)", pos="2,-1!"]; cct [label="cis,cis,trans (cct-DPH)", pos="0,-2.5!"];

ttt -- tct [label="hv"]; ttt -- ctt [label="hv"]; tct -- cct [label="hv"]; ctt -- cct [label="hv"]; tct -- ttt [label="hv, Δ"]; ctt -- ttt [label="hv, Δ"]; cct -- tct [label="hv, Δ"]; cct -- ctt [label="hv, Δ"]; } caption: Cis-Trans Isomerization of DPH.

Rotamers (Conformers)

In addition to cis-trans isomerism, DPH can exist as different rotational isomers, or rotamers, due to rotation around the single bonds of the polyene chain. The all-trans isomer, for instance, can exist as a mixture of s-trans,s-trans and s-cis,s-trans conformers in solution. The s-cis conformer is generally higher in energy, and its population increases with rising temperature.

There has been some debate in the scientific literature regarding the thermal isomerization of all-trans-DPH to s-cis-DPH in solution.[3][4] Some studies have suggested that the proportion of the s-cis conformer can become significant at higher temperatures,[5] while other spectroscopic analyses have concluded that all-trans-DPH does not isomerize to a significant extent in the temperature range of 113 to 363 K.[3][4]

In the crystalline state, all-trans-DPH has been observed to undergo a conformational change through a "pedal motion".[6][7] This motion leads to the appearance of a misoriented minor conformer at higher temperatures, which disappears upon cooling.[6][7]

dot graph G { layout="circo"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

stst [label="s-trans,s-trans"]; scst [label="s-cis,s-trans"];

stst -- scst [label="Rotation"]; } caption: Rotational Isomers of all-trans-DPH.

Quantitative Photophysical Data

The different isomers and rotamers of DPH exhibit distinct photophysical properties. A summary of key quantitative data is presented in the tables below.

Table 1: Triplet State Equilibrium Composition of DPH Isomers in Benzene at 20°C

| Isomer | Composition |

| ttt-DPH | 94% |

| tct-DPH | 5% |

| ctt-DPH | 1% |

Table 2: Selected Photophysical Properties of DPH

| Property | Value | Conditions |

| Absorption Maximum (ttt-DPH) | ~353 nm | In cyclohexane |

| Fluorescence Quantum Yield (DPH) | Varies significantly with solvent and environment (e.g., high in lipid membranes, low in water) | - |

Note: A comprehensive table with specific absorption/emission maxima, quantum yields, and fluorescence lifetimes for each individual isomer is challenging to compile due to the overlapping spectra and the dynamic nature of the isomeric mixtures. The provided data represents key findings from the literature.

Experimental Protocols

The study of DPH isomers and rotamers relies on a combination of spectroscopic and computational techniques.

Synthesis and Purification of DPH Isomers

Materials:

-

all-trans-1,6-Diphenyl-1,3,5-hexatriene (commercially available)

-

Fluorenone (sensitizer)

-

Benzene (solvent)

-

Silica gel for column chromatography

-

n-Hexane (eluent)

Protocol for Photoisomerization:

-

Prepare a solution of ttt-DPH and a sensitizer (B1316253) (e.g., fluorenone) in a suitable solvent like benzene.

-

Degas the solution to remove oxygen, which can quench the triplet state.

-

Irradiate the solution with a light source appropriate for exciting the sensitizer (e.g., a mercury lamp).

-

Monitor the progress of the isomerization using techniques like HPLC or UV-Vis spectroscopy.

-

Once the desired isomeric mixture is obtained, separate the isomers using column chromatography or HPLC.

Spectroscopic Characterization

UV-Vis Absorption and Fluorescence Spectroscopy:

-

Prepare dilute solutions of the purified isomers in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).

-

Record the absorption spectra using a UV-Vis spectrophotometer.

-

Record the fluorescence emission and excitation spectra using a spectrofluorometer.

-

For temperature-dependent studies, use a temperature-controlled cuvette holder to vary the sample temperature and record spectra at each temperature point.[3]

Triplet-Triplet Absorption Spectroscopy:

-

Use a flash photolysis setup to generate the triplet state of the DPH isomers.

-

A pump pulse excites the sample, and a probe beam measures the transient absorption of the triplet species.

-

The triplet-triplet absorption spectra are recorded at different time delays after the pump pulse.

Signaling Pathways and Logical Relationships

The interconversion between DPH isomers can be represented as a network of photochemical and thermal reactions. The triplet state plays a crucial role in the photoisomerization process, acting as a central hub from which different isomers can be accessed.

Conclusion

The isomers and rotamers of this compound present a complex and fascinating system for studying the interplay between molecular structure and photophysical properties. The all-trans isomer can be readily converted to a variety of cis isomers through photoisomerization, each with its own unique characteristics. Furthermore, rotational isomerism adds another layer of complexity. A thorough understanding of these different forms is paramount for researchers utilizing DPH as a fluorescent probe and for scientists aiming to develop new materials with tailored optical properties. The experimental and computational approaches outlined in this guide provide a framework for the continued exploration of this important molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. researchgate.net [researchgate.net]

- 5. Resolution of conformer-specific all-trans-1,6-diphenyl-1,3,5-hexatriene UV absorption spectra. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Conformational change of all-trans-1,6-diphenyl-1,3,5-hexatriene in two crystalline forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Conformational change of all-trans-1,6-diphenyl-1,3,5-hexatriene in two crystalline forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Electronic Transitions and Energy Levels of 1,6-Diphenyl-1,3,5-hexatriene (DPH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a widely utilized fluorescent probe in biophysical and materials science research, primarily due to its sensitivity to the microenvironment. This technical guide provides an in-depth analysis of the electronic transitions and energy levels of DPH, which are fundamental to its photophysical properties. A comprehensive compilation of spectroscopic data in various solvents is presented in tabular format for easy reference. Detailed experimental protocols for key spectroscopic techniques are outlined to facilitate the replication and design of new studies. Furthermore, this guide includes visualizations of the Jablonski diagram of DPH and a typical experimental workflow, rendered using the DOT language, to provide a clear conceptual framework for understanding its photochemistry.

Introduction

This compound (DPH) is a hydrophobic, rod-shaped molecule that exhibits strong fluorescence in non-polar environments and is almost non-fluorescent in aqueous media.[1] This pronounced sensitivity to the surrounding medium makes it an invaluable tool for probing the fluidity and order of biological membranes and synthetic polymer matrices. The photophysical behavior of DPH is governed by the relative energies and transition probabilities of its low-lying electronic excited states. A thorough understanding of these electronic transitions is therefore crucial for the accurate interpretation of experimental data and the design of novel applications.

This guide delves into the core principles of DPH photophysics, focusing on its electronic energy levels and the transitions between them. We will explore the nature of the first two excited singlet states, S₁ (2¹Ag) and S₂ (1¹Bu), and how their energetic ordering is influenced by the solvent environment.

Theoretical Background: Electronic States and Transitions in DPH

The electronic structure of DPH, a diphenylpolyene, is characterized by a series of π-molecular orbitals. The absorption of ultraviolet light promotes an electron from the highest occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO), resulting in an electronically excited state.

The ground state of DPH is designated as S₀ (1¹Ag). The two lowest-lying excited singlet states are of particular importance for its photophysical properties:

-

S₂ (1¹Bu) state: This is a "one-photon" allowed state, meaning that the electronic transition from the ground state (S₀ → S₂) is symmetry-allowed and therefore has a high probability of occurring. This results in a strong absorption band in the near-UV region.[2]

-

S₁ (2¹Ag) state: This is a "two-photon" allowed state. The S₀ → S₁ transition is symmetry-forbidden for one-photon absorption, leading to a very weak absorption intensity.[2]

A key feature of DPH is that while light absorption primarily populates the S₂ state, fluorescence emission predominantly occurs from the S₁ state.[2] Following excitation to the S₂ state, DPH undergoes rapid internal conversion to the S₁ state. Because the S₁ → S₀ transition is symmetry-forbidden, the fluorescence lifetime of DPH is relatively long. The energy gap between the S₁ and S₂ states is sensitive to the polarity and polarizability of the solvent, which in turn influences the fluorescence quantum yield and lifetime.[2]

Quantitative Photophysical Data of DPH

The following tables summarize the key spectroscopic and photophysical parameters for DPH in a range of solvents with varying properties.

Table 1: Spectroscopic Properties of DPH in Various Solvents

| Solvent | Absorption Maxima (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) at λabs | Fluorescence Maxima (λem, nm) |

| Cyclohexane (B81311) | 353 | 84,800 | 427 |

| n-Hexane | 353, 372, 393 | - | 405, 428, 454 |

| Methanol | 350 | 88,000 | 428 |

| Ethanol (B145695) | 356 | - | 428 |

| Acetonitrile (B52724) | - | - | - |

Data compiled from multiple sources. Molar absorptivity can vary depending on the specific peak in the vibrational fine structure.

Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τf) of DPH in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Cyclohexane | 0.78 | up to 70 |

| Saturated Alkanes | 0.62 - 0.65 | - |

| Ethanol | 0.15 - 0.25 | - |

| Acetonitrile | 0.15 - 0.25 | - |

| Gas Phase | - | 90.7 |

The fluorescence lifetime in cyclohexane is highly dependent on concentration and excitation energy.[3] The fluorescence quantum yield in ethanol and acetonitrile is similar to that of diphenyloctatetraene (DPO).[2]

Experimental Protocols

The following are generalized protocols for the characterization of the electronic transitions of DPH. Specific instrument parameters may need to be optimized.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of DPH and to calculate its molar absorptivity.

Materials:

-

This compound (DPH)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of DPH of a known concentration (e.g., 1 mM) in a suitable solvent. DPH is sparingly soluble in many solvents, so sonication may be required.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 250-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the DPH solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the DPH solutions, starting from the most dilute.

-

Data Analysis: Determine the wavelength of maximum absorbance (λabs). Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration. The slope of the resulting linear fit will be the molar absorptivity (ε).

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission and excitation spectra of DPH.

Materials:

-

DPH solutions (as prepared for UV-Vis spectroscopy)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (four polished sides)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence (λem), which can be initially estimated from the literature.

-

Scan the excitation monochromator over a range that includes the absorption band of DPH (e.g., 300-400 nm).

-

The resulting spectrum should resemble the absorption spectrum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (λabs) determined from the absorption spectrum.

-

Scan the emission monochromator to record the fluorescence emission spectrum (e.g., 380-600 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the DPH sample and a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence decay kinetics of DPH to determine its excited-state lifetime.

Materials:

-

DPH solutions

-

Time-correlated single-photon counting (TCSPC) system or a phase-modulation fluorometer

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Fast photodetector (e.g., photomultiplier tube or microchannel plate)

Procedure (using TCSPC):

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source to the λabs of DPH.

-

Set the emission wavelength on the monochromator to the λem of DPH.

-

Adjust the timing electronics to an appropriate time window based on the expected lifetime of DPH (nanoseconds).

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the instrument response function by recording the signal from a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

-

Fluorescence Decay Measurement:

-

Measure the fluorescence decay of the DPH sample. The data is collected as a histogram of photon arrival times relative to the excitation pulse.

-

-

Data Analysis:

-

Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

-

The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s) (τf).

-

Visualizations

The following diagrams provide a visual representation of the electronic transitions in DPH and a typical experimental workflow for its photophysical characterization.

Caption: Jablonski diagram illustrating the electronic transitions of DPH.

References

Methodological & Application